tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is an organic compound with the molecular formula C13H19NO4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a dihydroxyphenyl group, and a hydroxyethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxyphenyl derivative. One common method involves the use of tert-butyl chloroformate and 3,4-dihydroxyphenylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
Uniqueness
tert-Butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both dihydroxyphenyl and hydroxyethyl groups. This combination imparts distinct chemical properties, such as enhanced antioxidant activity and improved solubility, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-11(17)8-4-5-9(15)10(16)6-8/h4-6,11,15-17H,7H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRJOVQZAARFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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